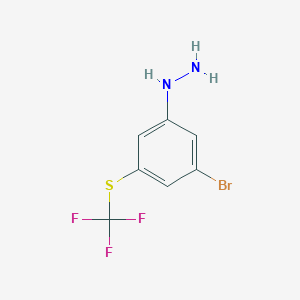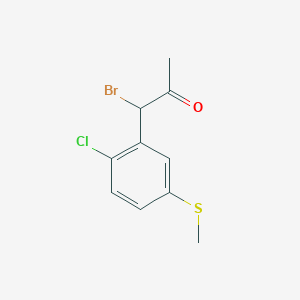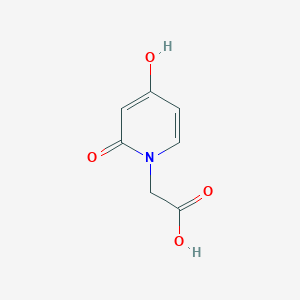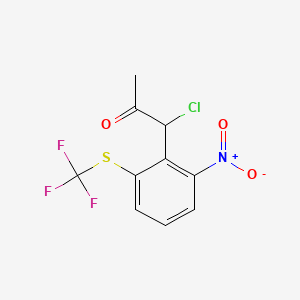
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes difluoromethoxy and methylthio functional groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is prepared with the desired substituents (difluoromethoxy and methylthio groups) through electrophilic aromatic substitution reactions.
Attachment of the propanone group: The propanone group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methylthio groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The difluoromethoxy and methylthio groups play a crucial role in modulating the compound’s activity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with different positions of the substituents on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: Another isomer with different substituent positions, which may exhibit distinct properties and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties that are not observed in its isomers.
Propriétés
Formule moléculaire |
C11H12F2O2S |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-8(14)7-4-5-10(16-2)9(6-7)15-11(12)13/h4-6,11H,3H2,1-2H3 |
Clé InChI |
MNZZJNGNVWMEOO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)SC)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)
![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)










